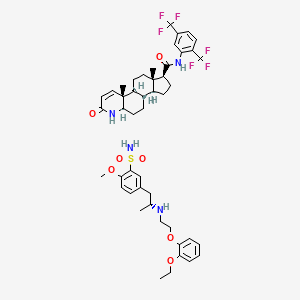

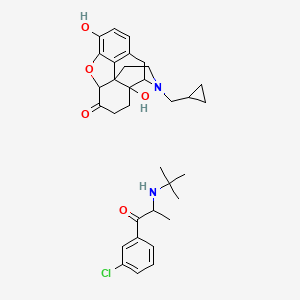

![molecular formula C33H41GdN3O14P B10832425 Gadofosveset [MI] CAS No. 201688-00-8](/img/structure/B10832425.png)

Gadofosveset [MI]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadofosveset, also known by its trade names Vasovist and Ablavar, is a gadolinium-based contrast agent used in magnetic resonance angiography (MRA). It is primarily used to enhance the visibility of blood vessels during imaging procedures. Gadofosveset acts as a blood pool agent by binding to human serum albumin, which allows for high-resolution imaging of the vascular system .

準備方法

Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized through a series of chemical reactions involving gadolinium and the chelating agent fosveset. The process typically involves the formation of a gadolinium complex with fosveset under controlled conditions. The reaction conditions include maintaining specific pH levels and temperatures to ensure the stability and efficacy of the final product .

Industrial Production Methods: Industrial production of gadofosveset involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is formulated as a trisodium salt monohydrate, which is then packaged for intravenous administration .

化学反応の分析

Types of Reactions: Gadofosveset undergoes various chemical reactions, including complexation, oxidation, and reduction. The primary reaction involves the complexation of gadolinium with fosveset, forming a stable chelate. This complexation reaction is crucial for the compound’s function as a contrast agent .

Common Reagents and Conditions: The synthesis of gadofosveset typically involves reagents such as gadolinium chloride and fosveset. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and controlling the pH to optimize the complexation process .

Major Products Formed: The major product formed from the synthesis of gadofosveset is the gadolinium-fosveset complex. This complex is highly stable and exhibits strong binding affinity to human serum albumin, which enhances its efficacy as a contrast agent .

科学的研究の応用

Gadofosveset has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of gadolinium-based contrast agents. In biology and medicine, gadofosveset is utilized for high-resolution imaging of blood vessels, aiding in the diagnosis of vascular diseases and conditions such as aortoiliac occlusive disease .

In the medical field, gadofosveset is particularly valuable for its ability to provide detailed images of the vascular system, which is essential for diagnosing and monitoring conditions such as peripheral vascular disease and venous thromboembolism. Additionally, it has been used in research to explore the potential of gadolinium-based agents in other imaging modalities .

作用機序

Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin, resulting in a longer vascular residence time compared to non-protein binding contrast agents. This binding increases the magnetic resonance relaxivity of gadofosveset, which decreases the relaxation time (T1) of water protons. As a result, there is an increase in the signal intensity (brightness) of blood during magnetic resonance imaging .

類似化合物との比較

Similar Compounds: Gadofosveset is often compared with other gadolinium-based contrast agents such as gadobenate dimeglumine, gadopentetate dimeglumine, and gadoterate meglumine. These compounds share similar properties but differ in their binding affinities, relaxivity, and pharmacokinetic profiles .

Uniqueness: What sets gadofosveset apart from other contrast agents is its strong and reversible binding to human serum albumin. This unique property allows for prolonged imaging windows and enhanced image quality, making it particularly useful for detailed vascular imaging .

Conclusion

Gadofosveset is a valuable gadolinium-based contrast agent with unique properties that make it highly effective for vascular imaging. Its ability to bind to serum albumin and its stability as a gadolinium-fosveset complex contribute to its efficacy and reliability in medical imaging applications. Despite its discontinuation in 2017, gadofosveset remains a significant compound in the field of magnetic resonance angiography.

特性

CAS番号 |

201688-00-8 |

|---|---|

分子式 |

C33H41GdN3O14P |

分子量 |

891.9 g/mol |

IUPAC名 |

2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C33H44N3O14P.Gd/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+3/p-3/t26-;/m1./s1 |

InChIキー |

ZSDLYSDDELEVDD-UFTMZEDQSA-K |

異性体SMILES |

[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |

正規SMILES |

[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

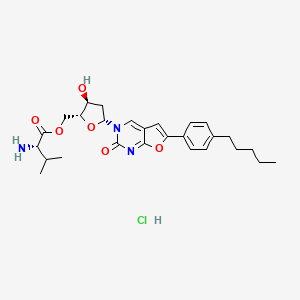

![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)

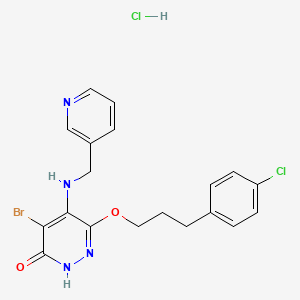

![2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10832366.png)

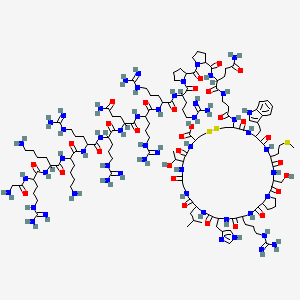

![(4S)-5-[(2S)-1-[2-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-2-[N-[(2S)-6-amino-1-[(1S,2R)-1-carboxy-2-hydroxypropyl]imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-[N-[(1S)-1-carboxy-3-hydroxy-3-iminopropyl]-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-[(1R)-1-hydroxyethyl]-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832370.png)

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)

![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)

![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride](/img/structure/B10832435.png)

![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832437.png)